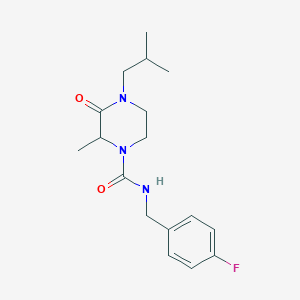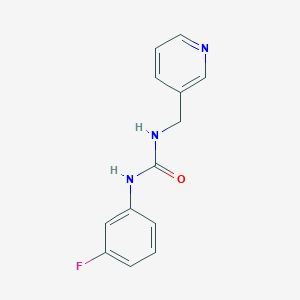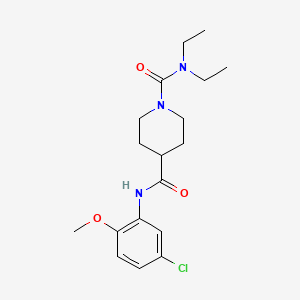![molecular formula C20H14N2O3 B5327803 3-oxo-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5327803.png)
3-oxo-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide, also known as KF24345, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzochromenes, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
3-oxo-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Mechanism of Action
The precise mechanism of action of 3-oxo-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of several enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-viral properties, specifically against the dengue virus.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-oxo-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new therapeutics. However, one of the major limitations is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of 3-oxo-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide. One potential direction is the development of more soluble analogs of this compound, which could improve its bioavailability and make it easier to work with in lab experiments. Another potential direction is the study of this compound in combination with other anti-cancer or anti-inflammatory agents, which could enhance its therapeutic efficacy. Finally, the study of this compound in animal models of disease could provide valuable insights into its potential therapeutic applications.
Synthesis Methods
3-oxo-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide can be synthesized through a multi-step process involving the condensation of 3-aminopyridine with 2-hydroxyacetophenone, followed by cyclization and subsequent condensation with 3-bromopropionyl chloride. The final step involves the reaction of the resulting intermediate with 2-amino-5-chlorobenzoic acid. The overall yield of this compound is around 25%.
properties
IUPAC Name |
3-oxo-N-(pyridin-3-ylmethyl)benzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-19(22-12-13-4-3-9-21-11-13)17-10-16-15-6-2-1-5-14(15)7-8-18(16)25-20(17)24/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCSYOUMFXWRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxy-1-naphthyl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5327721.png)
![N-{1-[(3E)-hex-3-enoyl]piperidin-4-yl}methanesulfonamide](/img/structure/B5327726.png)
![ethyl {[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B5327733.png)
![3-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B5327742.png)

![{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetic acid](/img/structure/B5327750.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5327754.png)


![3-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5327772.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(1S)-1-(hydroxymethyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5327790.png)

![N-[3-(2-furoylamino)propyl]isonicotinamide](/img/structure/B5327816.png)